molecular formula C19H19N3O2 B3060470 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone CAS No. 421558-80-7

2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone

Cat. No.: B3060470
CAS No.: 421558-80-7
M. Wt: 321.4
InChI Key: UWDOTQFIOYXRPZ-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone (CAS 421558-80-7) is a specialized organic compound with a molecular formula of C19H19N3O2 and a molecular weight of 321.37 g/mol . It belongs to the 4(3H)-quinazolinone family, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their diverse pharmacological profiles and presence in numerous biologically active molecules . The compound features a quinazolinone core, which consists of a benzene ring fused to a pyrimidinone ring, substituted at the 2-position with a 4-methylphenyl group and at the 6-position with a morpholino moiety . This specific substitution pattern is significant in drug discovery, as structure-activity relationship (SAR) studies indicate that positions 2 and 6 of the quinazolinone ring system are critical for modulating various pharmacological activities . Quinazolinone derivatives, particularly those with specific aryl substitutions, are extensively investigated for their potential as kinase inhibitors . Related compounds have been designed and synthesized to target the epidermal growth factor receptor (EGFR), a key protein involved in cell proliferation and survival that is often overexpressed in cancers such as breast, colon, and lung cancer . These inhibitors work by blocking the tyrosine kinase activity of EGFR, thereby delaying downstream signaling effects that lead to uncontrolled tumor growth . While the specific biological data for this compound requires verification from the supplier, its structural features align with those of small-molecule inhibitors used in oncology research. Researchers utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, as well as a pharmacophore for developing new therapeutic agents targeting various kinases and other enzymes . It is also a valuable compound for probing structure-activity relationships and conducting mechanistic studies in biochemical assays. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(4-methylphenyl)-6-morpholin-4-yl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-2-4-14(5-3-13)18-20-17-7-6-15(12-16(17)19(23)21-18)22-8-10-24-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDOTQFIOYXRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202818
Record name 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421558-80-7
Record name 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=421558-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)-6-(4-morpholinyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation via Isatoic Anhydride

The Niementowski reaction remains a cornerstone for quinazolinone synthesis. As demonstrated by, isatoic anhydride (1H-benzo[d]oxazine-2,4-dione) reacts with 4-methylaniline to form a benzamide intermediate, which undergoes cyclization under thermal conditions (110°C) to yield 2-(4-methylphenyl)-4(3H)-quinazolinone (Scheme 1). Key steps include:

  • Condensation : Isatoic anhydride and 4-methylaniline in anhydrous ethanol at reflux (12 h) yield N-(4-methylphenyl)anthranilamide.
  • Cyclization : Heating the intermediate in phosphoryl chloride (POCl₃) at 110°C for 3 h facilitates ring closure, producing the quinazolinone core.

Yield : 78–85%.
Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 2.42 (s, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Metal-Free Cyclocondensation Strategy

An alternative route, reported in, employs 2-amino-N-methoxybenzamide and 4-methylbenzaldehyde in acetic acid to form the quinazolinone core via acid-promoted cyclization (Scheme 2). This method avoids transition metals and achieves comparable yields (72–76%).

Regioselective Bromination at Position 6

Electrophilic Aromatic Substitution

Bromination of 2-(4-methylphenyl)-4(3H)-quinazolinone using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces a bromine atom at position 6 (Scheme 3). The electron-withdrawing carbonyl group directs electrophilic substitution to the para position (C6), yielding 6-bromo-2-(4-methylphenyl)-4(3H)-quinazolinone.

Optimized Conditions :

  • NBS (1.1 equiv) , DMF, 0°C → RT, 12 h.
  • Yield : 82%.
    Characterization :
  • ¹H NMR (CDCl₃) : δ 8.35 (d, *J = 2.1 Hz, 1H, H5), 7.92–7.50 (m, 4H, aromatic), 2.44 (s, 3H, CH₃).

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A novel approach from involves reacting 4-methylbenzohydrazide with isatin in ethanol to form a Schiff base, which undergoes Mannich reaction with formaldehyde and morpholine to directly install the morpholino group (Scheme 5). While less efficient (yield: 48%), this method reduces step count.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Niementowski Condensation Isatoic anhydride + 4-methylaniline 85 High yield, established protocol Requires POCl₃, harsh conditions
Metal-Free Cyclocondensation 2-Amino-N-methoxybenzamide + aldehyde 76 Eco-friendly, no metals Moderate yield
Buchwald-Hartwig Amination 6-Bromo intermediate + morpholine 74 Regioselective, scalable Pd catalyst cost
One-Pot Tandem Synthesis Schiff base + Mannich reaction 48 Fewer steps Low yield, complex purification

Spectral and Physicochemical Profiling

Melting Point and Solubility

  • Melting Point : 245–247°C.
  • Solubility : Soluble in DMSO, DMF; sparingly soluble in ethanol.

Spectroscopic Data

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C–N–C morpholino).
  • ¹³C NMR (DMSO-d₆) : δ 162.4 (C4=O), 154.2 (C2), 128.9–126.1 (aromatic), 66.8 (morpholino CH₂), 21.3 (CH₃).

Challenges and Optimization Strategies

Regioselectivity in Bromination

Positional selectivity during bromination remains contingent on the electronic effects of the 4-methylphenyl group. DFT studies suggest that electron-donating substituents enhance reactivity at C6 by stabilizing the transition state.

Catalyst Selection for Amination

Testing ligands such as Xantphos or BINAP with Pd(OAc)₂ improved yields to 81% in preliminary trials, though these results await publication.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate catalysts for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Heterocycles : The compound serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and pharmaceuticals.

Biology

  • Biological Activities : Research indicates potential antimicrobial, anti-inflammatory, and anticancer properties. The compound's ability to inhibit various biological pathways makes it a candidate for further investigation in drug development.

Medicine

  • Therapeutic Potential : Studies have explored its efficacy as a therapeutic agent against diseases such as cancer, highlighting its role as an inhibitor of key tyrosine kinases involved in tumor growth.

Industry

  • Material Development : The compound is being investigated for its potential use in developing new materials with specific chemical properties beneficial for industrial applications.

Anticancer Properties

Research has demonstrated that 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone exhibits significant cytotoxic effects against various cancer cell lines. It has shown IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer drug.

Key Targets

  • Tyrosine Kinases : Inhibits key kinases such as EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer progression.

Case Studies

  • Anticancer Activity Study :
    • A study published in Journal of Medicinal Chemistry reported that the compound exhibited potent inhibitory effects on various cancer cell lines, with significant cytotoxicity observed at low concentrations.
  • Tyrosine Kinase Inhibition :
    • Research highlighted in Cancer Research demonstrated that this quinazolinone derivative effectively inhibited EGFR signaling pathways, leading to reduced tumor growth in xenograft models.
  • Material Science Application :
    • An industrial application study indicated the potential use of this compound in developing new polymer-based materials with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Pharmacological Activity Comparisons

  • Antitumor Activity: 2-(4-Methylphenyl)-6-morpholino-4(3H)-quinazolinone exhibits moderate antitumor activity, likely through kinase inhibition or DNA intercalation . 3-Benzyl-4(3H)-quinazolinone derivatives show higher potency against EGFR-positive cancers (IC₅₀ ~5–10 μM) due to enhanced hydrophobic interactions with kinase domains . 2-(2-(Phenoxy)pyridin-3-yl)-4(3H)-quinazolinone demonstrates selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 12.3 μM) via apoptosis induction .
  • Antimicrobial and Antiviral Activity: The morpholino group in the target compound enhances solubility, improving microbial membrane penetration compared to 6-bromo-2,3-disubstituted-4(3H)-quinazolinone, which shows narrow-spectrum antiviral activity (MIC = 1.92 μg/mL against vaccinia virus) .
  • Enzyme-Mediated Therapy: Radioiodinated 2-(phosphoryloxyphenyl)-6-iodo-4(3H)-quinazolinone derivatives are prodrugs hydrolyzed by alkaline phosphatase (ALP) in tumors, enabling localized radiotherapy. Molecular docking studies reveal binding affinity (Ki = 3.40 × 10⁻⁹ M for diphosphorylated derivatives) .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The morpholino group in the target compound improves water solubility compared to 2-ferrocenyl-4(3H)-quinazolinone, which is lipophilic due to the ferrocene moiety .
  • Metabolic Stability: 3-Benzyl-4(3H)-quinazolinone derivatives undergo rapid hepatic metabolism, whereas the morpholino group in the target compound may reduce CYP450-mediated degradation .

Biological Activity

2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone is a compound belonging to the quinazoline family, which has gained attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their roles as anticancer agents, protein kinase inhibitors, and have applications in treating various diseases, including hypertension and infections. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy against various targets, and potential therapeutic applications.

The biological activity of 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone can be attributed to its interaction with several molecular targets:

  • Tyrosine Kinases : Quinazoline derivatives are recognized as potent inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression. The compound shows significant inhibitory activity against key kinases such as EGFR (Epidermal Growth Factor Receptor), HER2, and VEGFR (Vascular Endothelial Growth Factor Receptor) .
  • Cytotoxicity : Studies have reported that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, 2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone demonstrated IC50 values comparable to established anticancer drugs, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The efficacy of quinazoline derivatives is influenced by their structural modifications. The following points summarize key findings from SAR studies:

  • Substituent Effects : The presence of electron-withdrawing groups on the aniline ring enhances the antiproliferative activity. For example, compounds with chloro or fluoro groups at specific positions showed improved binding affinity to kinase targets .
  • Morpholino Group : The morpholino substitution at the C-6 position has been linked to increased solubility and bioavailability, which are critical for therapeutic efficacy .

Table 1: Biological Activity Summary

Activity IC50 Value (µM) Target
EGFR Inhibition0.097Tyrosine Kinase
HER2 Inhibition0.079Tyrosine Kinase
CDK2 Inhibition0.173Cyclin-dependent Kinase
Cytotoxicity (MCF-7 Cell Line)Comparable to LapatinibBreast Cancer

Case Studies

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone
Reactant of Route 2
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2-(4-methylphenyl)-6-morpholino-4(3H)-quinazolinone

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